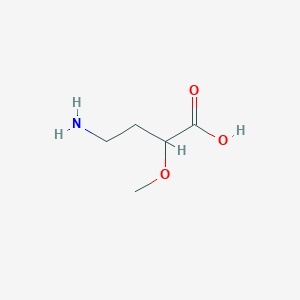

4-Amino-2-methoxybutanoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-amino-2-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUVJZOKHPCUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Context As a Non-proteinogenic Amino Acid

4-Amino-2-methoxybutanoic acid is classified as a non-proteinogenic amino acid. cymitquimica.com This means that it is not one of the 20 common amino acids that are genetically coded for and incorporated into proteins during translation in most living organisms. cymitquimica.comambeed.com Its structure is derived from a butanoic acid backbone, with an amino group at the fourth carbon (gamma-carbon) and a methoxy group at the second carbon (alpha-carbon). ebi.ac.uk This classifies it as a gamma-amino acid. ebi.ac.uk

Non-proteinogenic amino acids like this compound are a diverse group of amino acids that play various biological roles or are used as building blocks in synthetic chemistry. ambeed.com Some are metabolic intermediates, while others can be found in natural products or are synthesized for specific research purposes. cymitquimica.comcymitquimica.com The presence of the methoxy group in place of a hydroxyl group, as seen in similar compounds like 4-amino-2-hydroxybutanoic acid, imparts distinct chemical properties that can influence its reactivity and biological interactions. cymitquimica.comnih.gov

Research Significance and Historical Context of Amino Acid Derivatives

Chemical Synthetic Routes

Established Synthetic Pathways (e.g., malonic acid reactions, nucleophilic substitution-hydrolysis principles)

The synthesis of this compound and its analogues can be achieved through established synthetic pathways, including those based on malonic acid reactions and principles of nucleophilic substitution followed by hydrolysis.

One common approach involves the malonic ester synthesis , a versatile method for preparing carboxylic acids. orgoreview.comlibretexts.org This process typically starts with diethyl malonate, whose α-hydrogens are sufficiently acidic to be deprotonated by a base like sodium ethoxide, forming a stable enolate. libretexts.org This enolate then acts as a nucleophile, attacking an appropriate alkyl halide. For the synthesis of this compound, a key intermediate would be a protected 2-bromoethylamine, which would introduce the necessary amino functionality at the 4-position. Following alkylation, the resulting diester undergoes hydrolysis and subsequent decarboxylation upon heating to yield the target amino acid. libretexts.org A related approach, the amidomalonate synthesis , is a more direct route to α-amino acids. libretexts.org This method utilizes diethyl acetamidomalonate, which is alkylated and then hydrolyzed to produce the desired amino acid. libretexts.org

Another fundamental strategy is built upon nucleophilic substitution-hydrolysis principles . This can involve a two-step process where a suitable precursor ester is synthesized and then hydrolyzed to the final carboxylic acid. britannica.com For instance, an intermediate like ethyl (2E)-4-bromo-3-methoxybut-2-enoate can undergo nucleophilic substitution with an appropriate nitrogen-containing nucleophile, followed by hydrolysis of the ester group to yield the carboxylic acid. The hydrolysis of amides and nitriles to carboxylic acids is also a well-established transformation, though it often requires more vigorous conditions. britannica.comsketchy.com

The table below summarizes key aspects of these established synthetic pathways.

| Synthetic Pathway | Key Starting Materials | Core Reaction Principles | Key Transformations |

| Malonic Ester Synthesis | Diethyl malonate, Alkyl halide | Enolate formation, Nucleophilic substitution, Hydrolysis, Decarboxylation | Alkylation of malonic ester, Saponification, Decarboxylation libretexts.org |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, Alkyl halide | Enolate formation, Nucleophilic substitution, Hydrolysis | Alkylation of acetamidomalonate, Hydrolysis of ester and amide libretexts.org |

| Nucleophilic Substitution-Hydrolysis | Ester with leaving group, Nucleophile | Nucleophilic substitution, Hydrolysis | Substitution of a leaving group, Hydrolysis of an ester, amide, or nitrile britannica.com |

Multi-step Organic Synthesis Strategies

The construction of this compound and more complex analogues often necessitates multi-step organic synthesis strategies . mit.edulibretexts.org These sequences involve a series of reactions to build the target molecule from simpler, commercially available starting materials. A key aspect of multi-step synthesis is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors, guiding the design of the synthetic route. youtube.com

For a molecule like this compound, a multi-step approach might involve the introduction of the amino and methoxy functionalities in separate, sequential steps. This could include the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. numberanalytics.com For example, an N-methoxy group can be incorporated into an amide to alter its reactivity, facilitating subsequent transformations. researchgate.net

Multi-step syntheses often combine various types of reactions, such as carbon-carbon bond formations, functional group interconversions, and oxidation-reduction reactions. libretexts.org The synthesis of a related compound, 4-amino-2,4-dioxobutanoic acid, for instance, involves opening an anhydride to form an acid-amide, followed by ozonolysis. google.com Such strategies allow for the precise construction of the target molecule's carbon skeleton and the installation of the required functional groups in the correct positions. youtube.com

Stereoselective and Enantioselective Synthesis

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for obtaining enantiomerically pure forms of chiral molecules like this compound. du.ac.inrsc.org These approaches aim to create a new stereocenter in a controlled manner, leading to a preponderance of one enantiomer over the other.

One common strategy is the use of chiral auxiliaries . du.ac.in An achiral substrate is attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. du.ac.in After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. The Evans aldol reaction is a classic example of this approach, effectively creating new stereocenters in acyclic systems.

Another powerful method is the use of chiral catalysts . In this approach, a small amount of a chiral catalyst directs the formation of a large amount of an enantiomerically enriched product. rsc.org For the synthesis of α-amino acids, enantioselective hydrogenation of dehydroamino acid precursors using chiral rhodium-phosphine catalysts is a well-established industrial method. libretexts.orglibretexts.org More recent developments include the use of chiral phosphoric acids to catalyze N-H insertion reactions of vinyldiazoacetates, providing a route to α-alkenyl α-amino acids with high enantioselectivity. rsc.org

The table below outlines some asymmetric synthesis approaches.

| Asymmetric Approach | Principle | Example |

| Chiral Auxiliaries | A chiral molecule temporarily attached to the substrate directs the stereochemistry of a reaction. du.ac.in | Evans aldol reaction using chiral oxazolidinones. |

| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. libretexts.orgrsc.org | Asymmetric hydrogenation of a C=C double bond using a chiral rhodium catalyst. libretexts.orglibretexts.org |

| Substrate-Controlled Diastereoselective Reactions | An existing stereocenter in the starting material influences the stereochemical outcome of a new stereocenter's formation. | Not specifically found for this compound, but a general principle. |

Enantiomer Resolution Techniques

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), enantiomer resolution is required to separate the individual enantiomers. chemistrysteps.comminia.edu.eg Since enantiomers have identical physical properties like boiling point and solubility, direct separation is not possible. chemistrysteps.com Resolution techniques rely on converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. minia.edu.eg

A classic method is diastereomeric salt formation . minia.edu.eglibretexts.org A racemic mixture of an acidic or basic compound is reacted with a single enantiomer of a chiral resolving agent (a chiral base to resolve a racemic acid, or a chiral acid to resolve a racemic base). libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric salts, which can then be separated by physical methods like crystallization. minia.edu.eg After separation, the original enantiomers are recovered by removing the resolving agent.

Chromatographic methods are also widely used for enantiomer resolution. numberanalytics.com Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. minia.edu.egnumberanalytics.com

Enzymatic resolution is a biocatalytic method that employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. numberanalytics.com

Utilization of Chiral Pool Starting Materials

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comwikipedia.org Common contributors to the chiral pool include amino acids, sugars, terpenes, and alkaloids. numberanalytics.comwikipedia.org This approach is highly efficient as it incorporates a pre-existing stereocenter, often preserving its chirality throughout the synthetic sequence. wikipedia.org

For the synthesis of this compound analogues, naturally occurring amino acids like L-serine or L-aspartic acid could serve as excellent chiral pool starting materials. scielo.br For example, a synthetic route to (S)-2-aminopent-4-enoic acid hydrochloride starts from L-serine. Similarly, L-aspartic acid can be used for the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid, where the key is the chemical differentiation between the two carboxyl groups of the starting aspartic acid. scielo.br The use of such precursors can significantly shorten a synthetic route and ensure high stereochemical purity in the final product. wikipedia.orggoogle.com

The following table lists some common chiral pool starting materials and their potential applications.

| Chiral Pool Starting Material | Class | Potential Application in Synthesis |

| L-Serine | Amino Acid | Synthesis of chiral amino acid analogues by modification of the hydroxyl group. |

| L-Aspartic Acid | Amino Acid | Synthesis of functionalized amino acids by selective reaction at one of the carboxyl groups. scielo.br |

| Sugars | Carbohydrate | Provide a backbone with multiple stereocenters for the synthesis of complex molecules. wikipedia.org |

| Terpenes | Isoprenoid | Used as chiral building blocks for natural product synthesis, such as verbenone for paclitaxel. wikipedia.org |

Biocatalytic and Biotechnological Approaches to Amino Acid Production

Biocatalytic and biotechnological methods represent a powerful and increasingly favored approach for the synthesis of amino acids, including complex, non-proteinogenic structures. numberanalytics.comfrontiersin.org These strategies leverage the inherent efficiency and high stereoselectivity of biological systems, such as whole microorganisms or isolated enzymes, to catalyze chemical transformations. numberanalytics.comrsc.org The advantages over traditional chemical synthesis include milder reaction conditions, reduced environmental impact, and the ability to produce enantiomerically pure amino acids. numberanalytics.comtandfonline.com Key biotechnological methods for amino acid production include fermentation, where engineered microorganisms overproduce specific amino acids, and enzymatic synthesis, which uses isolated enzymes for specific catalytic reactions. numberanalytics.com

Modern biotechnology has significantly advanced amino acid production through techniques like metabolic and genetic engineering, which allow for the targeted modification of metabolic pathways to enhance yields and create novel products. nih.govfoodsafety.institute Enzymes, particularly those dependent on pyridoxal-5'-phosphate (PLP), are versatile tools in biotechnology for the "green chemistry" production of a wide array of amino acids and their derivatives. frontiersin.org

The primary routes for the enzymatic asymmetric synthesis of chiral amino acids from prochiral starting materials include:

Asymmetric reductive amination of keto acids. rsc.org

Asymmetric transfer of an amino group to keto acids. rsc.org

Enantioselective addition of ammonia to α,β-unsaturated acids. rsc.org

Aldol condensation reactions. rsc.org

While specific biocatalytic routes for this compound are not extensively detailed in published research, the synthesis of its analogues is well-documented, providing a clear framework for its potential production. Enzymes such as transaminases, dehydrogenases, and lyases are central to these methodologies. rsc.orgnih.gov

Transaminases (or aminotransferases) are a key class of enzymes that catalyze the stereoselective transfer of an amino group from a donor molecule to a prochiral α-keto acid acceptor. mdpi.com D-amino acid aminotransferases (DAAT), for instance, can be used in multi-enzyme cascade processes to achieve high yields and enantiomeric excess for various D-amino acids. mdpi.com Advances in protein engineering have also enabled the creation of tailored transaminases that can accept a broader range of substrates, including those for unnatural amino acids. nih.gov

Amino acid dehydrogenases (AADHs) offer another efficient pathway, catalyzing the asymmetric reductive amination of α-keto acids using ammonia as the amino donor and a cofactor like NAD(P)H as the reducing agent. rsc.orgacs.org This process often requires a second enzyme for cofactor regeneration to be economically viable. acs.org Engineered dehydrogenases have successfully been used to synthesize unnatural amino acids. acs.org

Recent research has demonstrated the power of these biocatalytic approaches for producing structurally similar amino acid analogues. Engineered enzymes, developed through directed evolution, can be tailored to synthesize specific, complex molecules with high efficiency and stereoselectivity. nih.gov For example, a mutated ω-transaminase from Chromobacterium violaceum has been successfully used to convert an α-keto acid into (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid with high conversion and excellent enantiomeric excess. Similarly, engineered PLP-dependent enzymes have been developed to catalyze Mannich-type reactions, providing a route to complex α,β-diamino acids. nih.gov

The table below summarizes research findings on the biocatalytic synthesis of various amino acid analogues, illustrating the potential of these methods for producing compounds like this compound.

| Enzyme Class | Specific Enzyme/System | Substrate | Product | Key Findings |

| Transaminase | Mutated Chromobacterium violaceum ω-transaminase | 3-Hydroxy-2-methylbutanone | (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | Conversion: 88%; Enantiomeric Excess (ee): 99%; Productivity: 12 g/L·h. |

| Transaminase | D-amino acid transaminase (DAAT) from Haliscomenobacter hydrossis with two auxiliary enzymes | Aliphatic and aromatic α-keto acids | Various D-amino acids | Product Yield: 95–99%; Enantiomeric Excess (ee): >99%. mdpi.com |

| Dehydrogenase | N-methyl-L-amino acid dehydrogenase from Pseudomonas putida | α-keto acids | N-methyl-L-amino acids | Crucial for synthesizing novel N-methylated amino acids. acs.org |

| Aldolase | Engineered UstD enzyme | Diverse aldehydes | γ-hydroxy amino acids | Highly selective decarboxylative aldol addition; preparable on a gram-scale. nih.gov |

| PLP-dependent Enzyme | Engineered PLP-dependent enzyme | Free α-amino acids and enolizable cyclic imines | Unprotected α,β-diamino acids (e.g., L-tambroline) | One-step, atom-economic synthesis with high enantio- and diastereocontrol. nih.gov |

Chemical Reactivity and Derivatization of 4-amino-2-methoxybutanoic Acid

Reactions Involving the Amino Group

The amino group of 4-amino-2-methoxybutanoic acid is a nucleophilic center, making it susceptible to a range of reactions.

Deamination Pathways

Deamination, the removal of an amino group, is a fundamental reaction of amino acids. In biological systems, this often occurs through transamination, a process where the amino group is transferred to a keto-acid, typically catalyzed by enzymes called transaminases. wikipedia.orglibretexts.org For instance, the amino group can be transferred to α-ketoglutarate to form glutamate. wikipedia.orgucl.ac.uk While specific studies on the enzymatic deamination of this compound are not extensively detailed, it is expected to follow general amino acid degradation pathways. libretexts.org

Another deamination pathway is oxidative deamination, which directly removes the amino group to form a keto-acid and an ammonium ion. libretexts.orgucl.ac.uk This process is particularly important in the liver for processing excess amino acids. libretexts.org

Oxidation Reactions

The amino group can be subject to oxidation. While specific research on the direct oxidation of the amino group in this compound is limited, related amino acids can undergo oxidation. For example, N-benzoyl-α-amino acids can be oxidized to form 4-acetoxy substituted 5(4H)-oxazolones using hypervalent iodine. researchgate.net It has also been noted that 2-amino-4-methoxybutanoic acid (methoxine) has been used as an oxidation-resistant substitute for methionine in the synthesis of some peptides. caymanchem.com

Amidation and Peptide Bond Formation

The amino group of this compound readily participates in amidation reactions to form amide bonds, a cornerstone of peptide synthesis. researchgate.netmasterorganicchemistry.com This reaction involves the coupling of the amino group with a carboxylic acid or its activated derivative. researchgate.netgoogle.com To achieve specific peptide sequences and prevent unwanted side reactions, protecting groups are often employed for both the amino and carboxyl termini during synthesis. masterorganicchemistry.comgoogle.com

Commonly used coupling reagents to facilitate this reaction include carbodiimides like dicyclohexylcarbodiimide (DCC). google.com The formation of a peptide bond is a critical step in creating both small dipeptides and larger polypeptide chains. masterorganicchemistry.com The process can be carried out in solution or on a solid support (solid-phase peptide synthesis), a method that has revolutionized the synthesis of long peptides. masterorganicchemistry.com

Newer, "non-classical" methods for amide bond formation are also being developed to improve efficiency and reduce waste. uantwerpen.be These can involve the use of organoboron catalysts or the in-situ formation of reactive intermediates like dithiocarbamic acids. uantwerpen.be One-pot processes that utilize thioester formation have also been described as a green alternative to traditional coupling reagents. rsc.org

Reactions Involving the Carboxyl Group

The carboxyl group of this compound is the site for another set of important chemical transformations.

Esterification Reactions

Esterification is a common reaction of the carboxyl group, where it reacts with an alcohol to form an ester. pcc.eu This reaction alters the properties of the amino acid, for instance, the resulting ester of an amino acid does not exhibit amphoteric properties. pcc.eu A patent describes the synthesis of an ethyl ester of a derivative of 4-amino-2-methylbutanoic acid, highlighting the industrial relevance of this transformation. google.com

| Reactant | Product | Reagents/Conditions |

| Carboxylic Acid | Ester | Alcohol, Acid Catalyst |

| 4-amino-2-methylbutanoic acid derivative | N-t-butoxycarbonyl(4S)-(p-phenylphenylmethyl)-4-amino-(2R)methylbutanoic acid ethyl ester | Not specified in abstract |

Other Carboxyl Group Transformations

Beyond esterification, the carboxyl group can undergo other transformations. For example, it can be converted to an amine through a process like the Curtius reaction. tandfonline.com In one study, the carboxylic acid of methyl (R)-3-methylglutarate was converted to an amine to synthesize (S)-4-amino-3-methylbutanoic acid. tandfonline.com Another reaction is decarboxylation, where the carboxyl group is removed as carbon dioxide, typically upon heating in the presence of a base like barium (II) hydroxide, to produce an amine. pcc.eu The carboxyl group can also be activated to form reactive derivatives such as acid halides, which are then used in subsequent reactions like amidation. researchgate.netdoubtnut.com For instance, 4-amino-3-methylbutanoic acid can be treated with thionyl chloride to form an acid chloride. doubtnut.com

| Transformation | Reagents/Conditions | Product Type |

| Curtius Reaction | Not specified in abstract | Amine |

| Decarboxylation | Barium (II) hydroxide, Heat | Amine |

| Acid Halide Formation | Thionyl chloride | Acid Chloride |

Functional Group Interconversions and Derivative Synthesis

The chemical character of this compound is defined by its three functional groups: a primary amine (-NH₂), a carboxylic acid (-COOH), and an ether (-OCH₃). This trifunctional nature allows for a diverse range of chemical transformations, making the molecule a versatile building block for more complex structures. The reactivity of each functional group can be selectively addressed through careful choice of reagents and reaction conditions, enabling targeted synthesis of various derivatives. The ether group is generally stable under many conditions used to modify the amine and carboxyl functions.

The primary routes for derivatization involve reactions at the nucleophilic amino group and the electrophilic carboxyl group. These transformations are fundamental in fields like peptide synthesis and the preparation of compounds for analytical purposes.

Reactions Involving the Amino Group

The primary amine is a key site for functionalization, most commonly through acylation and protection reactions.

N-Acylation and Amide Formation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is fundamental in peptide chemistry, where the amino group of one amino acid attacks the activated carboxyl group of another. For instance, N-acylation of the amino acid valine has been demonstrated using 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride in the presence of sodium hydroxide to yield the corresponding N-acyl-α-amino acid. mdpi.com This type of transformation is a cornerstone for creating amide bonds. solubilityofthings.com

Protecting Group Strategies: In multi-step synthesis, it is often necessary to temporarily block the reactivity of the amino group to prevent side reactions. This is achieved by introducing an amine protecting group, which can be later removed under specific conditions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group, for example, is widely used in the synthesis of biaryl substituted 4-amino butyric acid derivatives. google.com

Reactions Involving the Carboxyl Group

The carboxylic acid moiety can be converted into a variety of other functional groups, most notably esters and amides.

Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol under acidic conditions. solubilityofthings.com This is a common derivatization strategy used to increase the volatility of amino acids for analysis by gas chromatography. researchgate.net For example, amino acids can be transformed into N(O,S)-ethoxycarbonylheptafluorobutyl esters for quantitative enantioseparation. researchgate.net

Amide Formation (Peptide Coupling): The carboxyl group can be "activated" using coupling reagents, allowing it to react with an amine to form an amide bond. This is the basis of peptide synthesis. A related transformation is the conversion of an N-acyl-α-amino acid into an oxazolone, which is a reactive intermediate for further synthesis. mdpi.com

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol. imperial.ac.uk This converts the amino acid into an amino alcohol, a valuable synthetic intermediate.

Derivatization for Analytical Purposes

To facilitate analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the polar functional groups of this compound must often be derivatized. This process enhances volatility and thermal stability for GC analysis and improves ionization efficiency and chromatographic retention for LC analysis. thermofisher.comrsc.org

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert the active hydrogens on the amine and carboxyl groups into trimethylsilyl (TMS) derivatives. thermofisher.com This single-step reaction significantly increases the molecule's volatility, making it suitable for GC analysis. thermofisher.com

Acylation and Esterification: A two-step approach is also common, particularly for GC-MS. The carboxyl group is first esterified (e.g., with isopropanol), followed by acylation of the amino group with an agent like trifluoroacetic anhydride (TFAA). researchgate.netgatech.edu This creates a stable and volatile derivative with excellent chromatographic properties. researchgate.net

Multi-Functional Group Derivatization for LC-MS/MS: For LC-MS/MS analysis, derivatization can be used to improve hydrophobicity and ionization. A method has been developed using 1-bromobutane to derivatize amino, carboxyl, and phenolic hydroxyl groups simultaneously, enhancing detection sensitivity. rsc.org

The following tables summarize common derivatization and interconversion reactions applicable to this compound based on the known reactivity of its functional groups.

Table 1: Functional Group Interconversions

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Amino (-NH₂) | N-Acylation | Acyl Chloride (R-COCl), Base | Amide (-NH-CO-R) |

| Amino (-NH₂) | N-Protection | Boc₂O (di-tert-butyl dicarbonate) | N-Boc protected amine |

| Carboxylic Acid (-COOH) | Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COO-R) |

| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ in dry ether | Primary Alcohol (-CH₂OH) |

Table 2: Common Derivatization Reactions for Analysis

| Analytical Method | Derivatization Strategy | Reagent(s) | Groups Modified |

|---|---|---|---|

| GC-MS | Silylation | MSTFA | -NH₂ and -COOH |

| GC-MS | Esterification & Acylation | Isopropanol/TFAA | -COOH and -NH₂ |

| LC-MS/MS | Alkylation | 1-Bromobutane | -NH₂ and -COOH |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Amino-2-methylbutanoic acid |

| 2-Amino-4-methoxybutanoic acid |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid |

| 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride |

| 1-bromobutane |

| Valine |

| Lithium aluminum hydride |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| Trifluoroacetic anhydride |

| Di-tert-butyl dicarbonate (Boc anhydride) |

Structural Elucidation and Conformational Analysis of 4-amino-2-methoxybutanoic Acid

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental in confirming the molecular structure and understanding the chemical environment of 4-amino-2-methoxybutanoic acid.

Table 1: Predicted NMR Data for Related Amino Acid Structures

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.21–1.27 | - | Methyl groups |

| ¹H | 3.9–3.96 | - | Hydroxyl-bearing methine |

Note: This data is for a related compound, (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, and serves as an illustrative example. vulcanchem.com

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis. mt.com For instance, in the analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, both FT-IR and FT-Raman spectra were recorded and interpreted with the aid of normal coordinate analysis based on scaled quantum mechanical force fields. dergipark.org.tr

Table 2: Typical Vibrational Frequencies for Functional Groups in Amino Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ | Stretching | 3300 - 3500 | IR, Raman |

| -NH₂ | Deformation | 1500 - 1600 | IR, Raman |

| -COOH | O-H Stretch | 2500 - 3300 (broad) | IR |

| -COOH | C=O Stretch | 1700 - 1730 | IR, Raman |

| C-H | Stretching | 2850 - 3000 | IR, Raman |

Note: These are general ranges and can vary based on the specific molecular environment.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₅H₁₁NO₃, corresponding to a molecular weight of 133.15 g/mol . chemscene.comnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often within a few parts per million (ppm) of the calculated value, which helps to confirm the molecular formula. nih.gov

Fragmentation patterns observed in the mass spectrum provide further structural information. For the hydrochloride salt of this compound, predicted collision cross section (CCS) values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated, which can be compared with experimental data for structural verification. uni.lu Techniques like gas chromatography coupled to mass spectrometry (GC-MS) are also utilized for the identification of amino acids and their derivatives. rsc.orghawaii.edu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound hydrochloride

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 134.08118 | 127.7 |

| [M+Na]⁺ | 156.06312 | 133.8 |

| [M-H]⁻ | 132.06662 | 126.2 |

| [M+NH₄]⁺ | 151.10772 | 148.2 |

| [M+K]⁺ | 172.03706 | 134.2 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Computational and Theoretical Studies

Computational chemistry provides valuable insights into the electronic structure, stability, and conformational preferences of molecules, complementing experimental findings.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are widely used to predict molecular properties. q-chem.comacs.org These methods can be employed to optimize the geometry of this compound and calculate its vibrational frequencies, which can then be compared with experimental IR and Raman spectra. dergipark.org.tr For example, DFT calculations using the B3LYP functional with various basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) have been successfully used to predict the vibrational spectra of related molecules. dergipark.org.tr

These calculations are not only used for structural and vibrational analysis but also for understanding the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. acs.org

The flexibility of the butanoic acid chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to understand the energy barriers between them. Computational methods can be used to map the potential energy surface of the molecule by systematically rotating its rotatable bonds.

For a related molecule, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations were performed to determine the optimal geometry by minimizing the energy with respect to all geometrical parameters. dergipark.org.tr This process helps in identifying the lowest energy conformer. The study of the conformational landscape is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar biomolecules, such as amino acids and their derivatives. rsc.orgnih.govdiva-portal.org

An MD simulation for this compound would involve creating a computational model of the molecule within a simulated environment, often a solvent like water, to mimic physiological conditions. The simulation would then calculate the forces between atoms and use Newton's laws of motion to model their dynamic behavior over a set period.

Such simulations could provide valuable insights into:

Conformational Flexibility: Identifying the range of shapes the molecule can adopt, the stability of different conformers, and the energy barriers for transitions between them.

Solvation Effects: Understanding how the molecule interacts with surrounding solvent molecules, which influences its solubility and effective shape.

Interaction with other molecules: Simulating how this compound might bind to biological targets like proteins or receptors.

Coarse-grained molecular dynamics (CG-MD) is a variant of this technique that allows for the simulation of larger systems over longer timescales by grouping atoms into larger "beads." nih.gov This approach is particularly useful for studying the collective behavior of molecules, such as the formation of nanoparticles for drug delivery. nih.gov

Theoretical Studies of Electronic Properties

The electronic properties of a molecule are crucial in determining its reactivity and interactions. These properties can be calculated using quantum chemical methods like Density Functional Theory (DFT). biointerfaceresearch.comscirp.org Although specific DFT studies detailing the electronic properties of this compound are not readily found, the methodology is standard for characterizing similar compounds. biointerfaceresearch.comdergipark.org.tr

Key electronic properties that would be investigated for this compound include:

Chemical Potential (μ): This property describes the tendency of a molecule to gain or lose electrons. It is a fundamental descriptor of chemical reactivity.

Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them less reactive. Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. biointerfaceresearch.com

These parameters are typically calculated from the energies of the HOMO and LUMO. While specific values for this compound require dedicated computational studies, general principles from studies on other amino and butanoic acids can be informative. biointerfaceresearch.comscirp.orggrafiati.com

Below is a table of computed properties for this compound from the PubChem database, which are derived from computational models. nih.gov

| Property | Value |

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol |

| Topological Polar Surface Area | 72.6 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Complexity | 82.5 |

| XLogP3 | -3.2 |

Biosynthesis, Natural Occurrence, and Metabolism of Amino Acid Derivatives

Microbial Metabolism and Enzymatic Transformations (e.g., in yeast, bacteria)

The direct microbial metabolism of 4-amino-2-methoxybutanoic acid is not extensively documented in scientific literature. However, the metabolism of structurally similar amino acids provides a framework for understanding its potential enzymatic transformations. Microorganisms utilize a variety of enzymatic reactions to synthesize and degrade amino acids, including transamination, decarboxylation, and modifications of side chains. rsc.orgresearchgate.net

For instance, the isomer 2-amino-4-methoxybutanoic acid (also known as methoxine) has been studied in microbial contexts. It has been used as a substrate for peptide synthesis by the yeast Pichia pastoris and has been shown to increase the proliferation of primary bovine rumen bacteria. biosynth.comcaymanchem.com Another related compound, L-2-amino-4-(2-aminoethoxy)butanoic acid, was isolated from a Streptomyces species fermentation broth, where it acts as a precursor to an antibiotic antimetabolite. nih.gov

General enzymatic pathways that could be relevant to the synthesis of this compound include:

Transamination: An aminotransferase could potentially catalyze the transfer of an amino group to the corresponding keto acid, 2-methoxy-4-oxobutanoic acid.

Decarboxylation: As a gamma-amino acid (γ-amino acid), it could plausibly be formed via the decarboxylation of a precursor like 2-methoxy-glutamic acid. rsc.org This type of reaction is a known route for the formation of other γ-amino acids in nature. researchgate.net

While these pathways are plausible, specific enzymes that act on this compound or its direct precursors have not been characterized.

Occurrence in Biological Systems (e.g., plant biochemistry)

There is currently no direct evidence in the available scientific literature to confirm the natural occurrence of this compound in plants or other biological systems. Plant amino acid metabolism is complex, with pathways for synthesizing a wide variety of proteinogenic and non-proteinogenic amino acids. agriculturejournals.cz For example, plants can produce β-alanine from L-aspartate and are known to contain intermediates like 2-methylbutanoic acid as part of isoleucine degradation. wikipedia.org However, a methoxy-substituted butanoic acid derivative with an amino group at the 4-position has not been reported as a natural plant product.

Extraterrestrial Origin and Astrobiological Relevance of Amino Acids

The study of organic molecules in meteorites provides crucial insights into the chemistry of the early solar system and the potential origins of life's building blocks.

Detection in Meteorites and Chondrites

While this compound itself has not been specifically identified in meteorites, a very close structural analog, 4-amino-2-methylbutanoic acid , has been detected in multiple carbonaceous chondrites. nih.govresearchgate.net It was positively identified in hot-water extracts of the Murchison meteorite and was also found in the Almahata Sitta meteorite, which is a fragment of asteroid 2008 TC3. nih.govnasa.gov

The Murchison meteorite is particularly rich in amino acids, with analyses identifying all possible five-carbon acyclic primary α-, β-, γ-, and δ-amino alkanoic acids. nih.gov The presence of these compounds, often in racemic mixtures (equal amounts of L and D enantiomers), is considered strong evidence of their extraterrestrial and abiotic origin. nasa.gov The detection of a diverse suite of structural isomers, including gamma-amino acids like 4-amino-2-methylbutanoic acid, supports the idea that they were formed by a synthetic process involving the random combination of simple precursors. nih.gov

Table 1: Detection of 4-amino-2-methylbutanoic acid in Meteorites

| Meteorite | Compound Detected | Abundance | Significance |

| Murchison | 4-amino-2-methylbutanoic acid | ~5 nmol/g | Part of a complex mixture of C5 acyclic primary amino alkanoic acids, suggesting a random abiotic synthesis. nih.gov |

| Almahata Sitta | 4-amino-2-methylbutanoic acid | 65 ppb | One of the more abundant amino acids detected, providing evidence for indigenous, abiotic amino acids in ureilite meteorites. nasa.gov |

Plausible Formation Mechanisms (e.g., Strecker-cyanohydrin synthesis, Michael addition, decarboxylation)

Several abiotic synthesis pathways have been proposed to explain the variety of amino acids found in meteorites. These reactions likely occurred in the presence of water, ammonia, and simple organic precursors on the meteorite's parent body. nasa.govmdpi.com

Strecker-cyanohydrin synthesis: This is the most widely accepted pathway for the formation of α-amino acids. researchgate.netmdpi.comwikipedia.org It involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.com While this is the primary route for α-amino acids, it is not the direct pathway for γ-amino acids.

Michael addition: This reaction is considered a likely synthetic route for β-amino acids. It involves the addition of a nucleophile, such as ammonia, to an α,β-unsaturated carboxylic acid or nitrile. researchgate.netresearchgate.netrsc.org

Decarboxylation: The formation of γ- and δ-amino acids in meteorites is plausibly explained by the decarboxylation of α-amino dicarboxylic acid precursors. researchgate.netnih.govmdpi.com For a compound like this compound, a potential precursor could be a substituted α-amino adipic acid. This process, driven by hydrothermal alteration within the parent asteroid, could lead to a diverse range of γ-amino acids. nasa.govnih.gov

Energy sources such as gamma rays from the decay of radionuclides within asteroids could also have driven the formation of amino acids from simple molecules like formaldehyde and ammonia in aqueous environments. acs.orgjst.go.jp

Implications for Prebiotic Chemistry and Homochirality

The delivery of extraterrestrial amino acids to early Earth by meteorites could have played a significant role in the origin of life. acs.orgnih.gov A key puzzle in prebiotic chemistry is the origin of homochirality—the exclusive use of L-amino acids in terrestrial proteins. pnas.org

Analyses of meteorites like Murchison have revealed that while most amino acids are racemic, some, particularly α-methyl amino acids like isovaline, show a significant excess of the L-enantiomer. mdpi.comnih.gov This discovery suggests that a non-biological process capable of creating a chiral imbalance existed in the early solar system. acs.orgnih.gov The delivery of these L-enriched amino acids could have provided an initial bias, which was then amplified on Earth, leading to the homochirality observed in biology today. pnas.orgnih.gov Although this compound has not been found, the presence of its chiral analog, 4-amino-2-methylbutanoic acid, in racemic form in meteorites contributes to our understanding of the diverse inventory of organic compounds available for prebiotic chemistry on the early Earth. researchgate.netnasa.gov

Advanced Analytical Methodologies for 4-amino-2-methoxybutanoic Acid Analysis

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like 4-Amino-2-methoxybutanoic acid, various chromatographic methods are essential for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. bevital.no Due to their polar nature and, in many cases, lack of a strong UV-absorbing chromophore, amino acids like this compound often require specific analytical approaches. myfoodresearch.com

Research Findings: Analysis is typically performed using reversed-phase columns (e.g., C18) where the separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase. scispace.com The mobile phase usually consists of an aqueous buffer mixed with an organic solvent like acetonitrile or methanol. scispace.comsielc.com

Table 1: Typical HPLC Conditions for Amino Acid Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Reversed-phase, such as Waters-Spherisorb ODS2 (C18), 5 µm, 250 x 4.6 mm | scispace.com |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol). | scispace.com |

| Derivatizing Agent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthaldialdehyde (OPA). | myfoodresearch.comnih.gov |

| Detection | UV detection (e.g., at 254 nm) or Fluorescence detection (e.g., Ex: 340 nm, Em: 455 nm for OPA). | myfoodresearch.comscispace.com |

| Flow Rate | Typically 1.0 mL/min. | scispace.comsielc.com |

Chiral Chromatography for Enantiomeric Purity Assessment

The "2" position of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-4-Amino-2-methoxybutanoic acid. As the biological activity of enantiomers can differ significantly, assessing the enantiomeric purity is critical.

Research Findings: Chiral chromatography is the most reliable method for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.com This direct analysis is preferable as it avoids derivatization steps that could potentially introduce impurities or cause racemization. sigmaaldrich.com The mobile phase for such separations is often a simple mixture of water, methanol or acetonitrile, and an acidic modifier like formic acid, making it compatible with mass spectrometry detection. sigmaaldrich.comhplc.eu The separation mechanism relies on the formation of transient diastereomeric complexes between the CSP and the individual enantiomers, leading to different retention times.

Table 2: Examples of Chiral Stationary Phases for Amino Acid Enantiomer Separation

| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase | Source(s) |

|---|---|---|---|

| Astec CHIROBIOTIC T | Teicoplanin (Macrocyclic Glycopeptide) | Water/Methanol/Formic Acid | sigmaaldrich.com |

| CHIRALPAK ZWIX(+) / ZWIX(-) | Zwitterionic | Methanol/Acetonitrile with additives (e.g., DEA, Acetic Acid) | hplc.eu |

| CHIRALPAK CR-I(+) | Crown Ether | Acetonitrile/Water/Trifluoroacetic Acid (TFA) | hplc.eu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. measurlabs.com This makes it ideal for detecting trace amounts of compounds and confirming molecular identity.

Research Findings: LC-MS/MS is highly effective for the analysis of amino acids in complex matrices. nih.gov For this compound, LC-MS would confirm the molecular weight by detecting the corresponding molecular ion peak ([M+H]⁺ at m/z 134.07). nih.gov Tandem mass spectrometry (MS/MS) provides even greater specificity. In this technique, the parent ion is selected and fragmented, and the resulting fragment ions are detected. This process, often performed in Selected Reaction Monitoring (SRM) mode, is extremely sensitive and selective, allowing for accurate quantification even at very low concentrations. anaquant.com For example, LC-MS/MS methods have been developed for the rapid and robust quantification of numerous underivatized amino acids, with detection limits often in the femtomole range. sciex.com This technique has been successfully used to identify and quantify structurally similar isomers, such as D,L-4-amino-2-methylbutanoic acid, in complex samples. researchgate.netresearchgate.netnih.gov

Table 3: LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Chromatography | MicroLC or HPLC with reversed-phase column. | sciex.com |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode. | |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF). | sciex.comresearchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. | anaquant.com |

| Parent Ion (Precursor) | For this compound: [M+H]⁺ = m/z 134.07. | nih.gov |

| Fragment Ions (Product) | Specific daughter ions generated from the fragmentation of the parent ion. | sciex.com |

Other Relevant Spectroscopic and Analytical Techniques

In addition to chromatography, various spectroscopic techniques are indispensable for the complete structural elucidation of this compound.

Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the molecular structure. A Certificate of Analysis for this compound confirms that its structure and purity (≥95.0%) are verified by ¹H NMR. chemscene.com ¹H NMR would show distinct signals for the methoxy group protons, the protons on the butanoic acid backbone, and the protons adjacent to the amino group. ¹³C NMR would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton. researchgate.net

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl chain, a strong C=O stretching for the carboxylic acid group, and C-O stretching for the ether and carboxylic acid functionalities. dergipark.org.tr

Applications and Role in Organic Synthesis

4-Amino-2-methoxybutanoic Acid as a Chiral Building Block

Chiral building blocks are essential in the synthesis of stereochemically defined molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds. This compound, particularly its stereoisomers, serves as a valuable chiral synthon. cymitquimica.com The presence of a stereocenter at the second carbon atom, along with the methoxy and amino functionalities, allows for the construction of specific three-dimensional molecular architectures. cymitquimica.com

The stereochemistry of these building blocks is crucial as different enantiomers of a molecule can exhibit varied biological activities. cymitquimica.com For instance, derivatives of chiral amino acids are integral in creating molecules that can interact specifically with biological targets like enzymes and receptors. cymitquimica.com The (2S,3S) stereoisomer of 2-amino-3-methoxybutanoic acid, a related compound, is noted for its specific stereochemistry derived from L-threonine, highlighting the importance of chirality in these building blocks. cymitquimica.com

The use of such chiral compounds is prevalent in asymmetric synthesis, a field focused on the selective production of one enantiomer over the other. This selectivity is paramount in medicinal chemistry, where the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even cause adverse effects.

Integration into Peptide Synthesis Research

In the realm of peptide synthesis, non-natural amino acids like this compound and its analogs are of significant interest. These modified amino acids can be incorporated into peptide chains to introduce novel properties. For example, methoxine (2-amino-4-methoxybutanoic acid) has been utilized as a substitute for methionine in the synthesis of radiolabeled peptides due to its resistance to oxidation. caymanchem.com This substitution helps in maintaining the stability and integrity of the peptide, which is crucial for its application in research and diagnostics. caymanchem.com

The Fmoc-protected version of (S)-2-amino-4-methoxybutanoic acid is commercially available for use in peptide synthesis, indicating its established role in this area of research. fluorochem.co.uk The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a standard feature in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to build a peptide chain.

Furthermore, the structural similarity of some amino acid derivatives to neurotransmitters makes them valuable tools in neurobiology research. solubilityofthings.com For instance, gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, is synthesized from the amino acid glutamate. pressbooks.pub Analogs of GABA are used in the treatment of conditions like epilepsy and neuropathic pain. pressbooks.pub The integration of compounds like this compound into peptide structures can thus be a strategy to modulate their biological activity and interaction with physiological targets.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

This compound and its derivatives serve as key intermediates in the synthesis of a wide array of complex organic molecules. Their functional groups—the amino group, the carboxylic acid, and the methoxy group—provide multiple points for chemical modification, making them versatile starting materials.

These intermediates can undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield more elaborate structures. For example, they can be used in the preparation of heterocyclic compounds, which are core structures in many pharmaceuticals. The ability to protect certain functional groups while reacting with others is a fundamental strategy in multi-step organic synthesis.

The application of related compounds in the synthesis of complex molecules is well-documented. For instance, 2,3-dibromo-2-methylbutanoic acid is an intermediate in the synthesis of pharmaceuticals and agricultural chemicals. smolecule.com Similarly, 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid is a building block for creating more complex molecules with potential applications in medicinal and agricultural chemistry.

Derivatives as Enzyme Modulators and in Biological Pathways

Derivatives of amino acids play a significant role in various biological pathways and can act as modulators of enzyme activity. amerigoscientific.com Modifications such as phosphorylation, methylation, and acetylation can dramatically alter the function of an amino acid, often playing a role in cellular signaling and regulation. amerigoscientific.com

While specific studies on this compound as an enzyme modulator are not extensively detailed in the provided context, the broader class of amino acid derivatives is known to interact with enzymes and receptors. For example, some triazole-containing compounds, which can be synthesized from amino acid derivatives, are known to inhibit the growth of bacteria and fungi by interfering with essential cellular processes.

The structural features of amino acid derivatives allow them to bind to the active sites of enzymes, potentially inhibiting their function. This is a key principle in drug design, where the goal is often to develop molecules that can selectively target and inhibit enzymes involved in disease processes. The study of how these compounds interact with biological molecules is crucial for understanding their potential pharmacological effects. smolecule.com

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The stereochemistry of 4-amino-2-methoxybutanoic acid is crucial for its potential biological activities and its use as a chiral building block. To date, synthetic approaches have often involved the separation of stereoisomers from a racemic mixture. Future research should prioritize the development of efficient, stereoselective, and scalable asymmetric syntheses.

Promising avenues for exploration include:

Catalytic Asymmetric Hydrogenation: Designing chiral catalysts for the asymmetric hydrogenation of a suitable unsaturated precursor could provide direct access to enantiomerically pure forms of the target molecule.

Chiral Auxiliary-Based Methods: The use of transiently attached chiral auxiliaries could guide the stereoselective formation of the C2-methoxy center.

Organocatalysis: The application of modern organocatalytic methods, which have proven highly effective for the asymmetric synthesis of other amino acids, represents a significant and unexplored opportunity. unirioja.es

Enzyme-Catalyzed Resolution: Kinetic resolution of a racemic mixture of this compound or a key intermediate using stereoselective enzymes could offer a green and efficient alternative to classical resolution.

A successful asymmetric synthesis would be a critical enabler for more in-depth biological and stereochemical studies.

Advanced Mechanistic Studies of Reactivity

The interplay between the amine, carboxylic acid, and methoxy functional groups dictates the chemical reactivity of this compound. While its basic reactivity can be inferred, detailed mechanistic studies are lacking. Future investigations should focus on:

Computational Modeling: High-level density functional theory (DFT) calculations can be employed to model the compound's conformational landscape, predict its reactivity in various chemical transformations (e.g., cyclization to form a lactam), and elucidate the transition state structures of key reactions.

Kinetic Analysis: Experimental kinetic studies under varying conditions of pH, temperature, and solvent can provide quantitative data on reaction rates and mechanisms. This is particularly relevant for understanding its stability and potential for intramolecular cyclization.

Conformational Analysis: Advanced spectroscopic techniques, such as variable-temperature NMR, could be used to study the conformational preferences of the molecule, which are influenced by the stereocenter at the C2 position and have implications for its interaction with biological targets.

Exploration of Novel Biocatalytic Pathways

Biocatalysis offers a powerful and sustainable approach to chemical synthesis. The development of enzymatic routes to this compound is a completely unexplored but highly promising research area. Key research directions could include:

Enzyme Screening: Prospecting for novel enzymes from diverse microbial sources that can catalyze the synthesis of this specific molecule. For instance, engineered transaminases could be used for the amination of a corresponding keto-acid precursor.

Pathway Engineering: Designing and implementing novel metabolic pathways in microbial hosts like Escherichia coli or the yeast Pichia pastoris for the de novo biosynthesis of the compound. biosynth.com

Directed Evolution: Applying directed evolution techniques to existing enzymes to enhance their activity and selectivity for the unnatural substrates required to form this compound.

Success in this area would not only provide a green synthetic route but could also hint at potential natural occurrences of this or similar compounds.

In-depth Investigations of Extraterrestrial Occurrence and Formation

The discovery of a diverse array of amino acids in carbonaceous chondrites like the Murchison meteorite has profound implications for understanding the prebiotic chemical inventory of the early Solar System. pnas.orgnasa.govwikipedia.org While over 90 amino acids have been identified in such meteorites, many are simple, non-functionalized structures. nasa.gov

Future astrochemical research should include targeted searches for more complex and functionalized amino acids, such as this compound.

Advanced Meteorite Analysis: Utilizing highly sensitive analytical techniques like high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) on extracts from primitive meteorites could reveal its presence or absence. pnas.org The detection of related compounds like β-alanine and α-aminoisobutyric acid in meteorites suggests that structurally diverse amino acids can form through abiotic processes. usra.edu

Formation Mechanism Studies: The presence of a methoxy group is particularly intriguing. Its discovery would challenge and refine current models of prebiotic synthesis, which often focus on Strecker synthesis. nih.govpnas.org Experimental and computational studies could explore potential abiotic formation pathways involving precursors like aldehydes and ammonia under conditions simulating meteorite parent bodies. nih.gov The identification of this compound would provide significant new data points for understanding the chemical complexity achievable in extraterrestrial environments.

Discovery of New Applications in Specialized Organic Synthesis

As a functionalized, non-proteinogenic amino acid, this compound holds potential as a valuable building block in specialized organic synthesis. Its bifunctional nature (amine and carboxylic acid) combined with the stereogenic methoxy-bearing center makes it an attractive scaffold.

Future research should explore its utility in:

Peptidomimetics: Incorporation into peptide chains to create analogues with constrained conformations or altered biological properties. The C2-methoxy group could influence secondary structure and resistance to enzymatic degradation.

Chiral Ligand Synthesis: Use as a chiral precursor for the development of novel ligands for asymmetric catalysis.

Synthesis of Complex Natural Products: Serving as a key starting material or intermediate in the total synthesis of complex natural products that contain similar structural motifs.

Scaffold for Medicinal Chemistry: As a GABA (γ-aminobutyric acid) analogue, it could serve as a foundational structure for the development of new neurologically active compounds. The methoxy group provides a handle for further chemical modification to fine-tune activity and properties.

The systematic exploration of these applications could establish this compound as a valuable tool in the synthetic chemist's repertoire.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Amino-2-methoxybutanoic acid, and how can reaction efficiency be enhanced?

- Methodological Answer : A practical approach involves multi-step synthesis with intermediate purification. For example, catalytic hydrogenation (e.g., using Pd/C) can reduce nitro or carbonyl groups to amines, as demonstrated in analogous benzoic acid derivatives . Optimize reaction efficiency by monitoring intermediates via TLC and adjusting pH during crystallization. Solvent selection (e.g., methanol or THF) and temperature control (e.g., 2–8°C storage for stability) are critical to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the methoxy group (δ ~3.3–3.5 ppm) and amino proton signals (δ ~1.5–2.5 ppm). Stereochemical analysis may require chiral columns or derivatization .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical for CHNO: 133.074 g/mol). Fragmentation patterns help identify functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity. Gradient elution (water/acetonitrile with 0.1% TFA) resolves polar impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Waste Disposal : Segregate chemical waste in labeled containers. Neutralize acidic residues before disposal via certified hazardous waste services .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during the synthesis of this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use N-labeled amino groups to distinguish overlapping signals in NMR .

- 2D NMR Techniques : HSQC and COSY correlations clarify proton-carbon connectivity and resolve stereochemical ambiguities .

- Cross-Validation : Compare MS/MS fragmentation with computational tools (e.g., Mass Frontier) to confirm structural assignments .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Optimization : Stabilize the compound in neutral buffers (pH 6–8) to prevent zwitterionic degradation. Avoid alkaline conditions (>pH 9) that may hydrolyze the methoxy group .

- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Lyophilization enhances long-term storage stability .

- Chelation : Add EDTA (0.1 mM) to metal-contaminated solutions to prevent catalytic decomposition .

Q. How does the stereochemistry of this compound influence its biological interactions?

- Methodological Answer :

- Enantiomer-Specific Assays : Use chiral HPLC to separate enantiomers. Test each isomer in receptor-binding assays (e.g., GABA receptors for neuroactive analogs) .

- Molecular Docking : Model the (R)- and (S)-configurations against target proteins (e.g., enzymes with catalytic pockets sensitive to methoxy positioning) to predict activity .

- Metabolic Studies : Track isotopically labeled (C) compounds in cell cultures to assess stereochemical effects on uptake and catabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and positive controls (e.g., GABA for neuroactivity comparisons) .

- Batch Analysis : Verify compound purity (>98% via HPLC) across studies, as impurities (e.g., methylene byproducts) may skew results .

- Meta-Analysis : Compare data across publications, noting variables like solvent (DMSO vs. water) and concentration ranges that affect dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。